molecular formula C20H25NO B291334 N-(pentan-2-yl)-3,3-diphenylpropanamide

N-(pentan-2-yl)-3,3-diphenylpropanamide

Cat. No.: B291334
M. Wt: 295.4 g/mol
InChI Key: NCRMWFRLPUVMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pentan-2-yl)-3,3-diphenylpropanamide is an organic compound characterized by its unique structure, which includes a 1-methylbutyl group attached to a 3,3-diphenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentan-2-yl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 1-methylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(pentan-2-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst, or nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(pentan-2-yl)-3,3-diphenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(pentan-2-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylbutyl)-3,3-diphenylpropanoic acid
  • N-(1-methylbutyl)-3,3-diphenylpropanol
  • N-(1-methylbutyl)-3,3-diphenylpropylamine

Uniqueness

N-(pentan-2-yl)-3,3-diphenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

N-pentan-2-yl-3,3-diphenylpropanamide

InChI

InChI=1S/C20H25NO/c1-3-10-16(2)21-20(22)15-19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,16,19H,3,10,15H2,1-2H3,(H,21,22)

InChI Key

NCRMWFRLPUVMHR-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCCC(C)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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